An In-depth Technical Guide to Tos-aminoxy-Boc-PEG4-Tos: A Heterobifunctional Linker for Advanced Bioconjugation
An In-depth Technical Guide to Tos-aminoxy-Boc-PEG4-Tos: A Heterobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Tos-aminoxy-Boc-PEG4-Tos, a heterobifunctional polyethylene glycol (PEG) linker. This molecule is of significant interest in the fields of bioconjugation, drug delivery, and proteomics due to its versatile reactivity and the advantageous properties imparted by its PEG spacer.
Core Chemical Structure and Properties
Tos-aminoxy-Boc-PEG4-Tos is a crosslinker featuring a tetraethylene glycol (PEG4) spacer.[1] This hydrophilic spacer enhances the solubility of the molecule and its conjugates in aqueous media.[1][2] The molecule is functionalized with a tosyl group at one terminus and a tert-butyloxycarbonyl (Boc)-protected aminoxy group at the other.[1][3] Some suppliers also offer a variant, N-Tos-N-(t-butoxycarbonyl)-aminoxy-PEG4-Tos, which includes an additional tosyl group on the aminoxy nitrogen.[4]
The key reactive moieties of this linker are:
-
Tosyl (Tos) Group : This functional group is an excellent leaving group for nucleophilic substitution reactions.[3][5] It readily reacts with nucleophiles such as amines (-NH2), thiols (-SH), and hydroxyls (-OH) to form stable covalent bonds.[5][6] This reactivity is particularly useful for modifying proteins, peptides, and other biomolecules.[6]
-
Boc-Protected Aminoxy Group : The aminoxy (-O-NH2) group, once deprotected, is highly reactive towards carbonyl compounds (aldehydes and ketones), forming stable oxime linkages.[7][8] The Boc protecting group can be removed under mild acidic conditions, allowing for a controlled, sequential conjugation strategy.[3]
The combination of these two functional groups in a single molecule allows for a two-step conjugation process, making it a valuable tool for creating complex bioconjugates.
Table 1: Physicochemical Properties of Representative Tos-aminoxy-Boc-PEG4-Tos Variants
| Property | t-Boc-Aminooxy-PEG4-Tos | N-Tos-N-(t-butoxycarbonyl)-aminoxy-PEG4-Tos |
| Molecular Formula | C27H39NO11S2 | C27H39NO11S2 |
| Molecular Weight | 463.6 g/mol [9] | 617.7 g/mol [4] |
| CAS Number | 1807539-01-0[3] | 1817735-42-4[4] |
| Purity | Typically >95% | >98%[4] |
| Appearance | White to off-white solid or viscous liquid | Not specified, likely similar |
| Solubility | Soluble in aqueous solutions and most organic solvents[6] | Soluble in aqueous media[4] |
| Storage Conditions | -20°C[4] | -20°C[4] |
Applications in Bioconjugation and Drug Development
The unique heterobifunctional nature of Tos-aminoxy-Boc-PEG4-Tos makes it a versatile linker for a variety of applications in biomedical research and drug development.[10][11]
Antibody-Drug Conjugates (ADCs)
In the development of ADCs, this linker can be used to attach a cytotoxic drug to an antibody. The tosyl group can react with a nucleophilic group on the antibody (e.g., the amine group of a lysine residue), while the deprotected aminoxy group can be conjugated to a carbonyl-containing drug. The PEG4 spacer helps to improve the solubility and pharmacokinetic profile of the resulting ADC.[11]
PROTACs (Proteolysis Targeting Chimeras)
Tos-aminoxy-Boc-PEG4-Tos is also suitable for the synthesis of PROTACs.[12] These molecules are designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the degradation of the target protein. The linker can be used to connect a ligand that binds to the target protein with a ligand that binds to the E3 ligase. The length and flexibility of the PEG4 spacer can be critical for the efficacy of the PROTAC.[13]
Surface Modification and Functionalization
The tosyl group can be used to immobilize the linker onto surfaces containing amine, thiol, or hydroxyl groups.[6] The deprotected aminoxy group can then be used to capture aldehydes or ketones, enabling the creation of functionalized surfaces for applications such as biosensors and diagnostic arrays.
Peptide and Protein Modification
This linker allows for the site-specific modification of peptides and proteins.[14] For example, the tosyl group can be reacted with a specific amino acid residue, and the deprotected aminoxy group can be used to attach a label, a drug, or another biomolecule.
Experimental Protocols
The following are representative protocols for the use of Tos-aminoxy-Boc-PEG4-Tos. Specific reaction conditions may need to be optimized depending on the substrates.
General Protocol for Boc Deprotection
-
Dissolve the Boc-protected linker in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20-50% TFA v/v).
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the solvent and TFA under reduced pressure.
-
The resulting deprotected aminoxy-PEG4-Tos can be used directly or after purification.
General Protocol for Conjugation to an Amine-Containing Biomolecule via the Tosyl Group
-
Dissolve the amine-containing biomolecule (e.g., protein, peptide) in a suitable buffer at a pH of 8.0-9.5.[6][15]
-
Add a molar excess of Tos-aminoxy-Boc-PEG4-Tos to the solution.
-
Incubate the reaction at room temperature or 37°C for several hours to overnight.
-
Monitor the reaction progress by a suitable analytical technique (e.g., SDS-PAGE, LC-MS).
-
Purify the conjugate using size-exclusion chromatography or another appropriate method to remove unreacted linker and biomolecule.
General Protocol for Oxime Ligation with a Carbonyl-Containing Molecule
-
Deprotect the Boc group of the PEGylated biomolecule as described in Protocol 3.1.
-
Dissolve the deprotected aminoxy-PEGylated biomolecule and the carbonyl-containing molecule in a suitable buffer (e.g., acetate buffer, pH 4.5-5.5).
-
Incubate the reaction at room temperature for several hours.
-
Monitor the formation of the oxime bond by LC-MS.
-
Purify the final conjugate to remove any unreacted starting materials.
Visualizing Workflows and Relationships
Logical Relationship of Functional Groups
Caption: Reactivity of Tos-aminoxy-Boc-PEG4-Tos functional groups.
Experimental Workflow for Two-Step Bioconjugation
Caption: Workflow for sequential bioconjugation.
References
- 1. t-Boc-Aminooxy-PEG4-Tos - CD Bioparticles [cd-bioparticles.net]
- 2. chempep.com [chempep.com]
- 3. t-Boc-Aminooxy-PEG4-Tos, 1807539-01-0 | BroadPharm [broadpharm.com]
- 4. N-Tos-N-(t-butoxycarbonyl)-aminooxy-PEG4-Tos, 1817735-42-4 | BroadPharm [broadpharm.com]
- 5. PEG Tosylate, Tosylate linker, thiol reactive | BroadPharm [broadpharm.com]
- 6. precisepeg.com [precisepeg.com]
- 7. Aminooxy PEG, Aminooxy linker, Aldehyde reactive | BroadPharm [broadpharm.com]
- 8. interchim.fr [interchim.fr]
- 9. PEG Tosylate | BroadPharm [broadpharm.com]
- 10. Application of PEG Linker | AxisPharm [axispharm.com]
- 11. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]
- 12. Tos-aminoxy-Boc-PEG4-Tos | PROTAC Linker | MCE [medchemexpress.cn]
- 13. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 14. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tosyl PEG, mPEG-Tosylate [nanocs.net]
